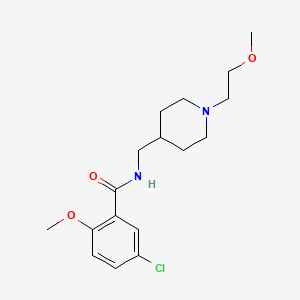

5-chloro-2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O3/c1-22-10-9-20-7-5-13(6-8-20)12-19-17(21)15-11-14(18)3-4-16(15)23-2/h3-4,11,13H,5-10,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSVDZZEXGYTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Nitration and Reduction: The initial step involves the nitration of 2-methoxybenzoic acid to introduce a nitro group, followed by reduction to form the corresponding amine.

Chlorination: The amine is then chlorinated to introduce the chloro substituent at the 5-position.

Amidation: The chlorinated intermediate undergoes amidation with 1-(2-methoxyethyl)piperidine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution of the chloro group can introduce various functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that 5-chloro-2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide exhibits notable antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell signaling pathways. In vitro studies have shown that it has low IC50 values, indicating strong antiproliferative activity against several cancer types, including colorectal and breast cancers .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains.

- In vitro Screening : The compound was evaluated against multiple pathogens, including Gram-positive and Gram-negative bacteria. It showed comparable activity to established antibiotics such as penicillin and ciprofloxacin .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.27 | |

| Escherichia coli | 2.54 | |

| Candida albicans | 1.43 |

Neurological Applications

The compound's structure, which includes a piperidine moiety, suggests potential applications in treating neurological disorders. Piperidine derivatives have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems.

Potential Mechanisms

Research suggests that compounds similar to this compound may interact with serotonin and dopamine receptors, which could be beneficial in treating conditions such as depression or anxiety .

Case Studies

- Anticancer Efficacy Study : A study conducted on HCT116 colorectal carcinoma cells demonstrated that the compound significantly inhibited cell proliferation with an IC50 value of 4.53 µM, outperforming many traditional chemotherapeutic agents .

- Antimicrobial Screening : In a comparative study against various microbial strains, the compound exhibited MIC values lower than those of standard antibiotics, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound shares a similar benzamide core but differs in the substituents attached to the benzene ring.

Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide: Another related compound with a different piperidine substitution pattern.

Uniqueness

5-chloro-2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is unique due to its specific combination of chloro, methoxy, and piperidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Biological Activity

5-Chloro-2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activities, including antibacterial, anti-inflammatory, and anticancer properties, supported by various studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C16H20ClN2O2

- Molecular Weight : 306.79 g/mol

- IUPAC Name : this compound

This compound features a piperidine ring, which is often associated with diverse biological activities.

Antibacterial Activity

Research indicates that derivatives of benzamide compounds exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds is often measured using Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration required to inhibit bacterial growth.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-Chloro-2-methoxy-N-benzamide | Salmonella typhi | 15 |

| 5-Chloro-2-methoxy-N-benzamide | Bacillus subtilis | 10 |

Anti-inflammatory Activity

In addition to antibacterial effects, benzamide derivatives have shown anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . These compounds may provide therapeutic benefits in conditions characterized by inflammation.

Anticancer Activity

The anticancer potential of 5-chloro-2-methoxy-N-benzamide has been explored in various studies. For example, derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) are critical in assessing their potency.

The biological activity of this compound is thought to be mediated through various mechanisms, including:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase and urease, which are critical in various physiological processes .

- Protein Binding : Studies involving bovine serum albumin (BSA) binding indicate that these compounds can effectively interact with proteins, influencing their pharmacokinetics and bioavailability .

- Cellular Uptake : The presence of the piperidine moiety enhances cellular uptake, which is crucial for the compound's efficacy against target cells.

Case Studies

Several case studies have reported on the efficacy of related benzamide derivatives in clinical settings:

- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related compound significantly reduced tumor growth in xenograft models, supporting its potential as an anticancer agent .

- Antibacterial Efficacy : Another study highlighted the effectiveness of benzamide derivatives against multi-drug resistant strains of bacteria, showcasing their potential in treating infections where conventional antibiotics fail .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 5-chloro-2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide?

- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:

- Intermediate Preparation : Alkylation of piperidin-4-ylmethanol with 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60°C) to form the 1-(2-methoxyethyl)piperidine intermediate.

- Amide Coupling : Reaction of 5-chloro-2-methoxybenzoic acid with the intermediate using coupling agents like HATU or EDCI/HOBt in DCM at room temperature .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.

- Critical Parameters : Solvent polarity (DMF for alkylation, DCM for coupling), temperature control to avoid side reactions, and stoichiometric ratios (1:1.2 for acid:amine).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm to assess purity.

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns (e.g., methoxy protons at δ 3.3–3.5 ppm, piperidine CH₂ at δ 2.5–3.0 ppm) .

- Mass Spectrometry : ESI-MS (expected [M+H]⁺ ~408.2 m/z) .

Q. What safety protocols are recommended for handling this compound?

- Key Guidelines :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation (GHS Category 2B) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.

- Storage : In airtight containers at 2–8°C, away from oxidizers and moisture.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study : If conflicting IC₅₀ values arise in kinase inhibition assays:

- Experimental Replication : Validate assays under standardized conditions (e.g., ATP concentration, pH 7.4 buffer).

- Structural Confirmation : Use X-ray crystallography (if crystalline) or 2D NMR (NOESY, HSQC) to verify conformational stability .

- Data Normalization : Compare against positive controls (e.g., staurosporine for kinase assays) to rule out batch-to-batch variability .

Q. What computational methods support the design of derivatives with enhanced target binding?

- In Silico Workflow :

- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with target proteins (e.g., PARP-1 or HDACs). Focus on the methoxyethyl-piperidine moiety for hydrophobic pocket engagement .

- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å).

- QSAR Models : Train models on IC₅₀ data from analogs to predict substituent effects at the benzamide position .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Strategies :

- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- pH Adjustment : Solubilize via protonation of the piperidine nitrogen in mildly acidic buffers (pH 4.5–5.5) .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in cell culture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.